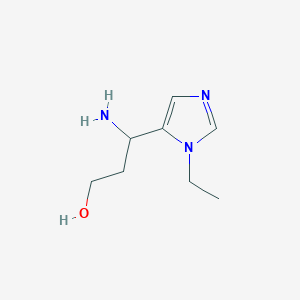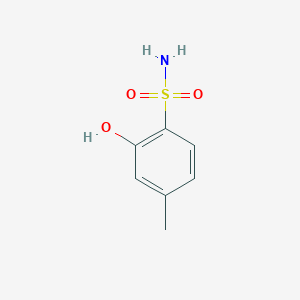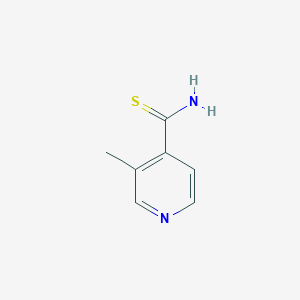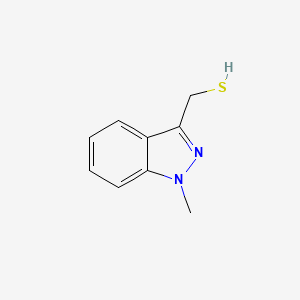
O-(2,4-Dimethylbenzyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(2,4-Dimethylbenzyl)hydroxylamine is an organic compound with the molecular formula C9H13NO It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 2,4-dimethylbenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
O-(2,4-Dimethylbenzyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethylbenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the product being isolated through standard purification techniques such as recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification methods to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
O-(2,4-Dimethylbenzyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to amines under specific conditions.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction typically produces amines .
Wissenschaftliche Forschungsanwendungen
O-(2,4-Dimethylbenzyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-N bonds.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Wirkmechanismus
The mechanism of action of O-(2,4-Dimethylbenzyl)hydroxylamine involves its ability to act as a nucleophile, participating in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in biological systems, it can interact with enzymes and other proteins, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dinitrophenylhydroxylamine (DPH)
- O-(Diphenylphosphinyl)hydroxylamine (DPPH)
- Hydroxylamine-O-sulfonic acid (HOSA)
Comparison
O-(2,4-Dimethylbenzyl)hydroxylamine is unique due to its specific substitution pattern, which imparts distinct reactivity compared to other hydroxylamine derivatives. For instance, DPH and DPPH are more commonly used as electrophilic aminating agents, while this compound is more versatile in nucleophilic substitution reactions .
Eigenschaften
Molekularformel |
C9H13NO |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
O-[(2,4-dimethylphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C9H13NO/c1-7-3-4-9(6-11-10)8(2)5-7/h3-5H,6,10H2,1-2H3 |
InChI-Schlüssel |
CKYVLWKVXJAJNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)CON)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B13604032.png)
![1-[4-(methoxymethyl)phenyl]Piperazine](/img/structure/B13604038.png)

![{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine](/img/structure/B13604046.png)






![O-[1-(Pyridin-3-YL)ethyl]hydroxylamine](/img/structure/B13604097.png)



